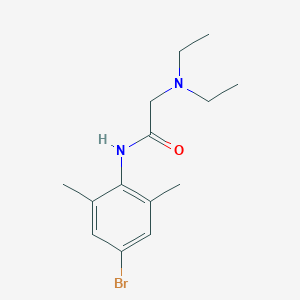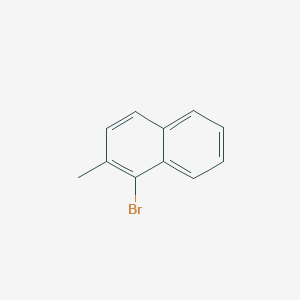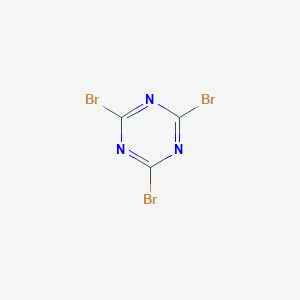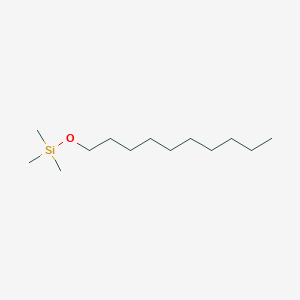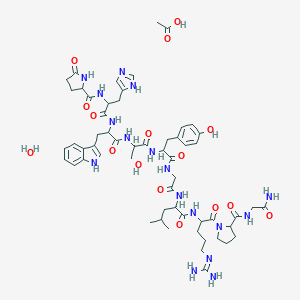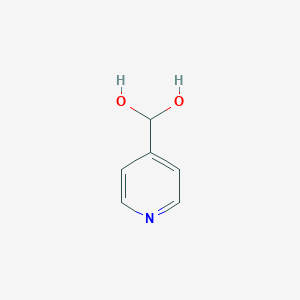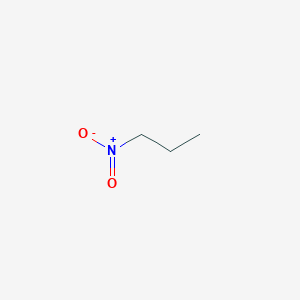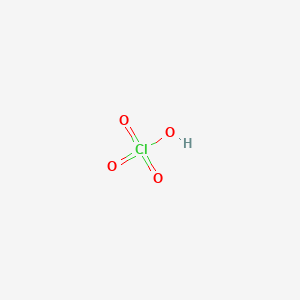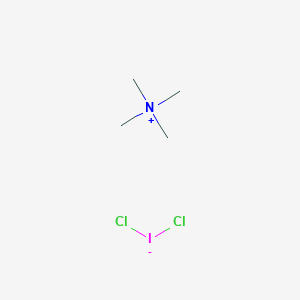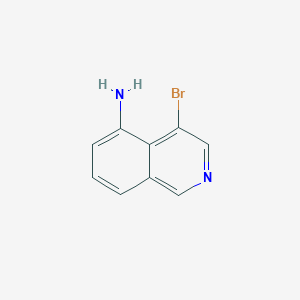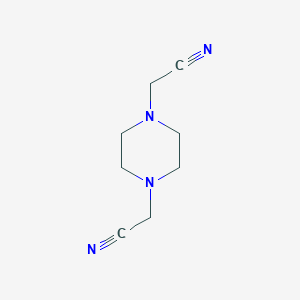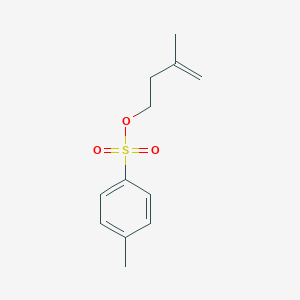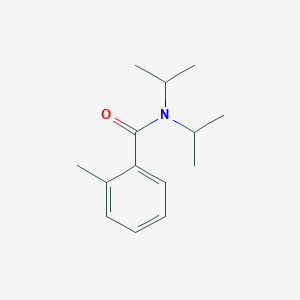
2-methyl-N,N-di(propan-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-N,N-di(propan-2-yl)benzamide, also known as Tropisetron, is a chemical compound that belongs to the class of serotonin 5-HT3 receptor antagonists. It has been extensively studied for its potential therapeutic applications in various medical conditions.
Mechanism Of Action
2-methyl-N,N-di(propan-2-yl)benzamide exerts its pharmacological effects by selectively binding to the serotonin 5-HT3 receptor, which is located in the central and peripheral nervous systems. By blocking the activation of these receptors, it can reduce the release of neurotransmitters such as dopamine and serotonin, which are involved in the regulation of nausea, vomiting, and pain.
Biochemical And Physiological Effects
The biochemical and physiological effects of 2-methyl-N,N-di(propan-2-yl)benzamide are mainly related to its ability to block the 5-HT3 receptor. It has been shown to reduce the frequency and severity of chemotherapy-induced nausea and vomiting, improve the symptoms of irritable bowel syndrome, and reduce the positive symptoms of schizophrenia. It has also been reported to have analgesic, anxiolytic, and anti-inflammatory effects.
Advantages And Limitations For Lab Experiments
One of the main advantages of 2-methyl-N,N-di(propan-2-yl)benzamide is its high selectivity for the 5-HT3 receptor, which makes it a useful tool for studying the role of this receptor in various physiological and pathological processes. However, its low solubility in water and some organic solvents can limit its use in some experimental settings. In addition, its potential off-target effects on other receptors and enzymes should be taken into account when interpreting the results of experiments.
Future Directions
There are several future directions for the research on 2-methyl-N,N-di(propan-2-yl)benzamide. One area of interest is the development of more potent and selective 5-HT3 receptor antagonists with improved pharmacokinetic properties. Another area of research is the investigation of the role of the 5-HT3 receptor in other medical conditions such as migraine, anxiety disorders, and depression. Furthermore, the potential use of 2-methyl-N,N-di(propan-2-yl)benzamide as a therapeutic agent for other diseases such as cancer, Alzheimer's disease, and Parkinson's disease should be explored.
Synthesis Methods
The synthesis of 2-methyl-N,N-di(propan-2-yl)benzamide involves the reaction of 2-methylbenzoic acid with isopropylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC). The resulting intermediate is then treated with propionic anhydride to obtain the final product. The purity of the compound can be improved by recrystallization.
Scientific Research Applications
2-methyl-N,N-di(propan-2-yl)benzamide has been studied for its potential therapeutic applications in various medical conditions such as chemotherapy-induced nausea and vomiting, irritable bowel syndrome, and schizophrenia. It has also been investigated for its potential use as an analgesic, anxiolytic, and anti-inflammatory agent.
properties
CAS RN |
6641-72-1 |
|---|---|
Product Name |
2-methyl-N,N-di(propan-2-yl)benzamide |
Molecular Formula |
C14H21NO |
Molecular Weight |
219.32 g/mol |
IUPAC Name |
2-methyl-N,N-di(propan-2-yl)benzamide |
InChI |
InChI=1S/C14H21NO/c1-10(2)15(11(3)4)14(16)13-9-7-6-8-12(13)5/h6-11H,1-5H3 |
InChI Key |
IJVAINDVYVMTTI-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C(=O)N(C(C)C)C(C)C |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N(C(C)C)C(C)C |
Other CAS RN |
6641-72-1 |
synonyms |
2-Bromo-N,N-diisopropylbenzamide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



